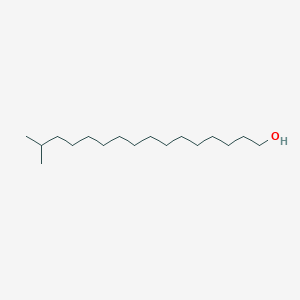

15-Methylhexadecan-1-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 15-Methylhexadecan-1-ol involves complex organic reactions. For example, the synthesis of similar macrocyclic compounds, such as 15-methyl-1,4,7,10,13-pentaazacyclohexadecan-15-amine, is achieved via a copper(II)-templated route from specific diamines and other reagents, demonstrating intricate synthetic pathways for related structures (Bernhardt et al., 2000). Such procedures illustrate the complexity and precision required in synthesizing structurally specific compounds.

Molecular Structure Analysis

The molecular structure of compounds closely related to 15-Methylhexadecan-1-ol, such as 15-methyl-1,4,7,10,13-pentaazacyclohexadecan-15-amine, has been elucidated through X-ray crystallography, revealing detailed insights into their molecular geometry and the coordination environment of metal complexes formed with this ligand. The structure of the Co(III) complex, for instance, displays a distorted octahedral geometry that is indicative of the spatial arrangement and bonding patterns within these molecules (Bernhardt et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving related compounds often demonstrate specific reactivity patterns. For instance, the synthesis of macrocyclic compounds involves reduction steps and complexation with metals, indicating a capacity for specific chemical transformations and interactions with various reagents. The stability of these compounds in aqueous solutions and their specific electronic ground states suggest unique chemical properties that facilitate a range of potential chemical reactions (Bernhardt et al., 2000).

Physical Properties Analysis

While specific data on 15-Methylhexadecan-1-ol's physical properties were not directly found, studies on similar compounds can provide insights. The physical properties such as solubility, melting point, and stability in solution can significantly influence the application and behavior of these compounds. For example, the stability of macrocyclic complexes in aqueous solution suggests specific solubility characteristics important for their application in various chemical environments (Bernhardt et al., 2000).

Chemical Properties Analysis

The chemical properties of related compounds, such as reactivity towards oxidation or reduction, complexation with metals, and other chemical transformations, are crucial for understanding their behavior and applications. The reversible M(III/II) redox couple observed in the complexes indicates a notable chemical property that might be relevant for the application of these compounds in redox chemistry and catalysis (Bernhardt et al., 2000).

Wissenschaftliche Forschungsanwendungen

15-Lipoxygenase-1 (15-LOX-1) plays a key role in lipid signaling and has been implicated in colon cancer, where it functions as a tumor suppressor. The transcriptional repression of 15-LOX-1 in colon cancer cells is complex and may involve multiple mechanisms (Lee, Zuo, & Shureiqi, 2011).

The evaluation of LOX inhibition, including 15-LOX, by thiazolyl derivatives of mycophenolic acid was conducted using various LOX structures. This study highlights the potential of 15-LOX as a drug target (Tsolaki, Eleftheriou, Kartsev, Geronikaki, & Saxena, 2018).

ESE-15-ol, a derivative of estradiol, was studied for its antimitotic and carbonic anhydrase inhibitory activity, suggesting potential applications in cancer therapy. This compound inhibits carbonic anhydrase activity in the nanomolar range and affects gene expression associated with cell death and mitosis (Stander, Joubert, Tu, Sippel, McKenna, & Joubert, 2012).

The role of 15-lipoxygenase inhibitors, including 15-LOX-1 and 15-LOX-2, in the formation of inflammation, sensitivities, atherosclerosis, and some cancers has been reviewed. This article discusses the synthesis and biological activities of various 15-LOX inhibitors (Sadeghian & Jabbari, 2016).

A study on the post-PKS tailoring steps during the biosynthesis of hexacosalactone A in Streptomyces samsunensis OUCT16-12 indicated the importance of C5N and 15-OMe groups for antibacterial activities. This provides insights into generating hexacosalactone derivatives via synthetic biology (Duan, Wang, Zhang, Dong, Li, Xiao, & Li, 2023).

The development of a safer alternative to PMR-15, a high-temperature thermosetting polyimide oligomer, was described. This alternative, PMR-PCy, was prepared from a less toxic bisaniline derived from the renewable aromatic compound p-cymene (Harvey, Yandek, Lamb, Eck, Garrison, & Davis, 2017).

The synthesis of 15-oxo-Lipoxin A4 methyl ester, a natural metabolite of Lipoxin A4, is detailed. This compound could potentially be used to investigate the electrophilic bioactivity of this metabolite (Woodcock, Wendell, Schopfer, & Freeman, 2018).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Eigenschaften

IUPAC Name |

15-methylhexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIXGTHYBZXAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339714 | |

| Record name | ISOHEPTADECANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-Methylhexadecan-1-ol | |

CAS RN |

51166-20-2 | |

| Record name | ISOHEPTADECANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methoxyphenyl)-4-[(4-methylphenyl)-(1-propan-2-yl-5-tetrazolyl)methyl]piperazine](/img/structure/B1198676.png)

![2'-Amino-5',6'-dimethoxy-1'-spiro[cyclopentane-1,3'-indene]carbonitrile](/img/structure/B1198678.png)

![6,6,9a-Trimethyldodecahydronaphtho[2,1-b]furan](/img/structure/B1198699.png)